5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom, a morpholine ring, and a furan-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 5-bromo-2-chloropyrimidine with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the furan ring structure.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloropyrimidine: A precursor in the synthesis of the target compound.
N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide: A structurally related compound with different substituents.
Uniqueness
5-bromo-N-[2-(morpholin-4-yl)pyrimidin-5-yl]furan-2-carboxamide is unique due to the combination of its bromine, morpholine, and furan-2-carboxamide groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
5-bromo-N-(2-morpholin-4-ylpyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c14-11-2-1-10(21-11)12(19)17-9-7-15-13(16-8-9)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJFHZICBWCELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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